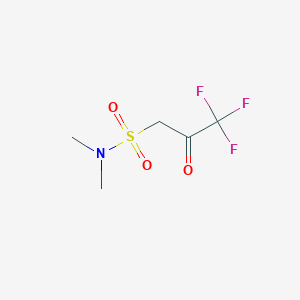

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

Beschreibung

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 1352541-44-6) is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group at the β-position of a 2-oxopropane backbone and a dimethylamino substituent on the sulfonamide nitrogen. This compound is synthesized at 95% purity, as noted in supplier catalogs . Its structure combines sulfonamide functionality with fluorine substitution, a feature often leveraged in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIRULVXMFDJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197457 | |

| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-22-1 | |

| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide typically involves the introduction of the trifluoromethyl sulfonyl group onto an appropriately functionalized propanone derivative, followed by N,N-dimethylation of the sulfonamide nitrogen. The key challenges include selective sulfonylation, control of trifluoromethyl incorporation, and maintaining the ketone functionality without side reactions.

Sulfonylation with Trifluoromethanesulfonyl Derivatives

A common approach uses trifluoromethanesulfonyl chloride (triflyl chloride) or related reagents to introduce the trifluoromethylsulfonyl group. According to a comprehensive review on N-trifluoromethanesulfonyl derivatives, these reagents are highly electrophilic and enable efficient sulfonylation under mild conditions, often catalyzed by Lewis acids or bases to enhance reactivity and selectivity.

- Typical Conditions:

- Solvent: Dichloromethane or acetonitrile

- Base: Triethylamine or N,N-dimethylaminopyridine (DMAP)

- Temperature: 0°C to room temperature

- Reaction time: 1–4 hours

This step yields the trifluoromethanesulfonamide intermediate, preserving the ketone group on the propanone backbone.

N,N-Dimethylation of Sulfonamide Nitrogen

The N,N-dimethylation is typically achieved by methylation of the sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base, or by reductive amination methods.

- Example Conditions:

- Base: Potassium carbonate or sodium hydride

- Methylating agent: Methyl iodide (MeI)

- Solvent: DMF or acetone

- Temperature: Room temperature to 50°C

- Reaction time: Several hours until completion

This step ensures the sulfonamide nitrogen is fully methylated, resulting in the N,N-dimethyl derivative.

Alternative One-Pot Synthesis Approaches

Recent advances in sulfonamide synthesis highlight one-pot, two-stage methods using sequential catalysis to streamline preparation. For example, iron(III) triflimide generated in situ has been used as a super Lewis acid catalyst to activate sulfonyl chlorides, enhancing reaction rates and yields. Although these methods are primarily demonstrated for diaryl sulfonamides, the principles can be adapted for trifluoromethyl sulfonamide synthesis.

- Advantages:

- Avoids isolation of intermediates

- Reduces reaction times

- Improves overall yields

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Triflyl chloride, Et3N, DCM, 0°C to RT, 2 h | 70–85 | Mild conditions preserve ketone |

| N,N-Dimethylation | MeI, K2CO3, DMF, RT, 4 h | 75–90 | Complete methylation of sulfonamide N |

| One-pot synthesis (alternative) | Fe(III) triflimide catalyst, Cu(I) iodide, DMEDA, 4 h iodination + coupling | 80–86 | Streamlined process, high yield |

Research Findings and Challenges

- The strong electron-withdrawing trifluoromethyl group stabilizes the sulfonamide but requires careful control during synthesis to avoid side reactions such as over-oxidation or decomposition.

- Lewis acid catalysts like iron(III) triflimide improve reaction efficiency and selectivity in sulfonylation steps, reducing reaction times significantly compared to traditional catalysts.

- Protection of functional groups during synthesis is critical; however, for this compound, the ketone group is generally stable under the described conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Sulfonylation + Methylation | Triflyl chloride, MeI, Et3N, K2CO3 | Mild Lewis base catalysis, RT | 70–90 | High purity, controlled steps | Multi-step, time-consuming |

| One-pot Sequential Catalysis | Fe(III) triflimide, Cu(I) iodide | Super Lewis acid catalysis, 4 h | 80–86 | Faster, fewer isolations | Requires catalyst optimization |

| Protection-based Nitration Route (analogous sulfonamides) | Ac2O, DMF-DMA, HNO3/H2SO4 nitration | Multi-step, low temp nitration | 70–90 | High regioselectivity | Complex, not directly applied |

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom and other functional groups.

Common Reagents and Conditions

Sulfur Tetrafluoride (SF4): Used as a trifluoromethylating agent in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile can yield a variety of trifluoromethylated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is being investigated for its potential as:

- Antimicrobial Agent : Studies indicate that it exhibits significant biological activity against certain bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Organic Synthesis

The compound serves as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into target molecules. This property is crucial for developing pharmaceuticals and agrochemicals .

Agricultural Chemistry

Research has explored its use in developing agrochemicals with enhanced efficacy against pests and diseases. Its biological activity suggests potential applications in crop protection.

Recent investigations have focused on the interactions of this compound with various biological targets:

- Mechanism of Action : The compound's ability to form hydrogen bonds and engage in hydrophobic interactions has been studied to understand its efficacy against specific microbial targets. Ongoing studies aim to elucidate its full pharmacological profile and potential side effects.

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological targets . These properties make the compound a valuable tool in medicinal chemistry and drug design .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Fluorinated Sulfonamide Derivatives

Fluorinated sulfonamides are a prominent class of compounds due to their diverse applications in pharmaceuticals and agrochemicals. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Fluorinated Sulfonamides

Key Observations :

- Fluorine Content : The target compound’s trifluoromethyl group provides moderate lipophilicity compared to the highly fluorinated tridecafluoro analog, which may exhibit greater metabolic resistance but higher bioaccumulation risks .

- Backbone Flexibility : The 2-oxopropane moiety in the target compound introduces a ketone group, enhancing polarity relative to purely alkyl or aromatic sulfonamides .

Functional Group Impact on Physicochemical Properties

Table 2: Functional Group Contributions

Research Findings :

Therapeutic and Industrial Relevance

Comparison with Clinical Candidates :

- Compounds in Phase II-III trials often feature fluorinated aromatic rings (e.g., JNJ-54175446, a P2X7 antagonist) rather than aliphatic trifluoromethyl groups, suggesting differing target preferences .

Biologische Aktivität

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS Number: 1803610-22-1) is a novel compound characterized by its unique combination of trifluoromethyl, dimethyl, oxo, and sulfonamide groups. This structure contributes to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

- Molecular Formula : CHFNOS

- Molecular Weight : 219.18 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethyl-2-oxopropane-1-sulfonamide with a trifluoromethylating agent such as sulfur tetrafluoride (SF). The process requires controlled conditions to ensure safety and efficiency in producing the desired compound.

The biological activity of this compound is primarily attributed to its functional groups:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Sulfonamide Group : Capable of forming hydrogen bonds, allowing interaction with various biological targets.

Interaction with Biological Targets

Research indicates that this compound may interact with proteins and enzymes involved in metabolic pathways. The trifluoromethyl group is known to modulate the biological activity of compounds by influencing their binding affinity and selectivity towards specific targets.

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethylated compounds similar to this compound:

- Antibacterial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For example, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Anticancer Potential : Some studies suggest that trifluoromethylated compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of dihydropteroate synthase |

Medicinal Chemistry

Due to its unique properties, this compound is being investigated for potential use in drug development. Its ability to modify biological activity makes it a candidate for creating new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for introducing trifluoromethyl groups into target molecules. Its application extends to synthesizing complex organic structures that require specific functional groups for desired reactivity.

Q & A

Basic Research Question

- NMR Analysis :

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups .

How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

Advanced Research Question

- Validation Strategies :

- Quantum Chemistry vs. Experiment : Compare calculated rotational constants (from DFT) with microwave spectroscopy data to validate gas-phase structures .

- X-ray Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles, especially for disordered residues .

- Isotopic Labeling : Introduce deuterated analogs to confirm vibrational modes in IR/Raman spectra .

- Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts .

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- In Silico Screening :

- Docking Studies : Use software like AutoDock to predict binding affinity with target proteins (e.g., antimicrobial enzymes) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

- In Vitro Assays :

- Antimicrobial Testing : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .

What challenges arise in determining stereochemical configuration, and how can they be addressed?

Advanced Research Question

- Challenges :

- Overlapping signals in NMR for diastereomers.

- Low natural abundance of chiral centers in synthetic batches.

- Solutions :

- Chiral Derivatization : React with enantiopure reagents (e.g., Mosher’s acid) to create diastereomers with distinct NMR shifts .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via polarized IR spectroscopy .

- Crystallographic Analysis : Resolve absolute configuration via X-ray diffraction with Flack parameter refinement .

How can researchers analyze and mitigate contradictions in reactivity data?

Advanced Research Question

- Root Cause Analysis :

- Data Reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.